1-(3-Fluorophenyl)cyclobutanecarbonitrile
Overview
Description
1-(3-Fluorophenyl)cyclobutanecarbonitrile is an organic compound with the chemical formula C11H9FN. It is a white crystalline solid that is stable at room temperature . This compound is notable for its unique structure, which includes a cyclobutane ring attached to a fluorophenyl group and a carbonitrile group.
Preparation Methods
1-(3-Fluorophenyl)cyclobutanecarbonitrile can be synthesized through a multi-step process. One common method involves the fluorination of styrene and fluorobenzene to obtain fluorostyrene, which is then reacted with succinic anhydride and finally cyanated . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
1-(3-Fluorophenyl)cyclobutanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide ions or amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Fluorophenyl)cyclobutanecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)cyclobutanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
1-(3-Fluorophenyl)cyclobutanecarbonitrile can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)cyclobutanecarbonitrile: This compound has a similar structure but with the fluorine atom in the para position, which can affect its chemical and biological properties.
1-(3-Chlorophenyl)cyclobutanecarbonitrile: The substitution of fluorine with chlorine can lead to differences in reactivity and biological activity.
1-(3-Methylphenyl)cyclobutanecarbonitrile: The presence of a methyl group instead of a fluorine atom can significantly alter the compound’s properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(3-fluorophenyl)cyclobutane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKFTXRURFRWJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625502 | |
Record name | 1-(3-Fluorophenyl)cyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179411-83-7 | |
Record name | 1-(3-Fluorophenyl)cyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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